molecular formula C14H14N2O3S B2833185 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2119998-71-7

1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No. B2833185
CAS RN: 2119998-71-7
M. Wt: 290.34
InChI Key: QJSACWZHFZCILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Biological Activities of Thienopyrimidine Derivatives : The synthesis of thieno[2,3-d]pyrimidine derivatives has shown significant biological activities. These compounds, including variants synthesized through reactions with various reagents, have demonstrated potential as inhibitors of adenosine kinase, platelet aggregation, leukemia, and cancer (El-Gazzar, Hussein, & Aly, 2006).

  • GnRH Receptor Antagonists : Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated for their role as gonadotropin-releasing hormone (GnRH) receptor antagonists to treat reproductive diseases. Specific structural modifications have shown to enhance receptor binding activity, indicating potential applications in reproductive health management (Guo et al., 2003).

  • Antibacterial Applications : Various substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. These studies contribute to the development of new antibacterial agents, highlighting the therapeutic potential of thienopyrimidine derivatives (More, Chandra, Nargund, & Nargund, 2013).

  • Antimicrobial Activity : The synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety has shown promising antimicrobial activity against Staphylococcus aureus. This suggests potential applications in combating microbial infections (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Chemical Synthesis and Mechanistic Studies

  • Chemical Synthesis Techniques : Research on the synthesis of thieno[2,3-d]pyrimidine derivatives and their alkylation processes has provided insights into new synthetic methodologies, potentially aiding in the development of novel compounds for various scientific and therapeutic applications (Shestakov, Prezent, Kartsev, & Shikhaliev, 2014).

properties

IUPAC Name

1-(cyclopropylmethyl)-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-13-11-9(7-19-13)16(6-8-3-4-8)14(18)15-12(11)10-2-1-5-20-10/h1-2,5,8,12H,3-4,6-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSACWZHFZCILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C(NC2=O)C4=CC=CS4)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

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